5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a cyclopropyl group attached to the nitrogen atom, and a carboxamide functional group at the 3-position. It has garnered interest in pharmacological research due to its potential applications in various therapeutic areas.
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide can be synthesized through various organic chemistry methods and is commercially available from chemical suppliers such as Sigma-Aldrich. It is classified as a pyridine derivative and is recognized for its potential as a selective modulator in pharmacological applications, particularly in relation to nuclear receptors .
The synthesis of 5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide typically involves several key steps:
The molecular formula of 5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide is , with a molecular weight of approximately 259.13 g/mol.
The compound's structure can be represented using SMILES notation: O=C(NC1CCCC1)C2=CC(Cl)=C(Cl)N=C2
.
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide can participate in various chemical reactions:
The mechanism of action for 5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide primarily revolves around its role as a selective modulator for nuclear receptors.
This modulation could provide therapeutic benefits in conditions such as metabolic disorders or cancer .
5,6-Dichloro-N-cyclopropylpyridine-3-carboxamide has potential applications in:
Due to its unique structural features and biological activity profile, this compound represents a valuable tool for researchers exploring novel therapeutic agents .
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: